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molecular formula C11H7N5O2 B8405742 6-[(3-Nitropyridin-2-yl)amino]nicotinonitrile

6-[(3-Nitropyridin-2-yl)amino]nicotinonitrile

Cat. No. B8405742
M. Wt: 241.21 g/mol
InChI Key: UOCTXHFZLNONNS-UHFFFAOYSA-N
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Patent
US08344010B2

Procedure details

To a well stirred solution of 6-aminonicotinonitrile (0.631 g, 5.29 mmol) in dry DMA (10 ml), CS2CO3 (2.157 g, 6.62 mmol) and 2-chloro-3-nitropyridine (0.700 g, 4.415 mmol) were added and reaction mixture was heated at 80° C. under nitrogen atmosphere for 24 h. After completion the reaction mixture was cooled to room temperature, extracted with ethyl acetate (2×100 ml), combined organic layers washed with water (2×50 ml) and brine, dried (Na2SO4), filtered and concentrated under reduced pressure to yield 543 mg of the product.
Quantity
0.631 g
Type
reactant
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
2.157 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.Cl[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=1>CC(N(C)C)=O>[N+:17]([C:16]1[C:11]([NH:1][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=2)=[N:12][CH:13]=[CH:14][CH:15]=1)([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0.631 g
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1
Name
CS2CO3
Quantity
2.157 g
Type
reactant
Smiles
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After completion the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
washed with water (2×50 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 543 mg
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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